molecular formula C11H22N2 B1593137 4-(1-(Pyrrolidin-1-yl)ethyl)piperidine CAS No. 933682-80-5

4-(1-(Pyrrolidin-1-yl)ethyl)piperidine

Cat. No.: B1593137
CAS No.: 933682-80-5
M. Wt: 182.31 g/mol
InChI Key: OWZYCRVGUAGGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-(Pyrrolidin-1-yl)ethyl)piperidine is a useful research compound. Its molecular formula is C11H22N2 and its molecular weight is 182.31 g/mol. The purity is usually 95%.
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Biological Activity

4-(1-(Pyrrolidin-1-yl)ethyl)piperidine, a compound with notable structural characteristics, has garnered attention in recent years for its diverse biological activities. This article aims to synthesize available research findings and case studies focusing on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a piperidine derivative featuring a pyrrolidine moiety. Its chemical structure can be represented as follows:

C12H18N2\text{C}_{12}\text{H}_{18}\text{N}_2

This compound exhibits properties that make it suitable for various biological applications, particularly in antimicrobial and anti-inflammatory contexts.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, leading to reduced cellular proliferation in certain cancer cell lines .
  • Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing neurochemical signaling and exhibiting analgesic properties.

Antimicrobial Activity

Numerous studies have focused on the antimicrobial properties of this compound. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Notable findings include:

  • Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial effects:
    • Effective against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.0039 to 0.025 mg/mL .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Candida albicans3.125

Anti-inflammatory Effects

Research indicates that this compound may also exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers synthesized various piperidine derivatives, including this compound, and assessed their antimicrobial efficacy. The compound was found to significantly inhibit the growth of multiple bacterial strains, showcasing its potential as a therapeutic agent against infections caused by resistant bacteria .

Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound in an animal model of neurodegeneration. The results suggested that it could reduce neuronal apoptosis and improve cognitive function, indicating its potential use in treating neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. It is metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Scientific Research Applications

Unfortunately, the available search results provide very limited information regarding specific applications of the compound 4-(1-(pyrrolidin-1-yl)ethyl)piperidine. However, based on the search results, here's what can be gathered:

Basic Information

  • Chemical Identification : The compound is identified as this compound, with CAS number 933682-80-5 .
  • Molecular Formula and Weight : Its molecular formula is C11H22N2, and its molecular weight is 182.311 .
  • Source : Santa Cruz Biotechnology sells this compound as a specialty product for proteomics research .
  • Safety Data Sheet (SDS) : A safety data sheet is available from Chemical Book .
  • Research Use : The compound is indicated for research and development use only, and not for medicinal or household use .

Potential Research Areas

While direct applications are not detailed, the context of the available information allows for inference regarding potential research avenues:

  • Proteomics Research : Santa Cruz Biotechnology lists it as a product for proteomics research .
  • Heterocyclic Amine Research : The compound is a heterocyclic amine, and research exists on the impact of environmental exposures on the mutagenicity/carcinogenicity of heterocyclic amines . Studies suggest a correlation between the consumption of well-done muscle meat and cancers of the colon, breast, stomach, lung, and esophagus .
  • Immunoaffinity Purification : Immunoaffinity methods have been developed for quantifying heterocyclic amines in the human diet and for identifying parent compounds and metabolites in urine and feces .
  • Carcinogen Studies : Some heterocyclic amines are carcinogenic and are produced when cooking meats .
  • ** связаныDNA Adduct Formation**: Research has been conducted on DNA adduct formation of heterocyclic aromatic amines in human hepatocytes .
  • Cosmetics : A diverse range of polymers are applied in cosmetics as film formers, fixatives, rheology modifiers, associative thickeners, emulsifiers, stimuli-responsive agents, conditioners and foam .

Properties

IUPAC Name

4-(1-pyrrolidin-1-ylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-10(13-8-2-3-9-13)11-4-6-12-7-5-11/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZYCRVGUAGGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647564
Record name 4-[1-(Pyrrolidin-1-yl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933682-80-5
Record name 4-[1-(Pyrrolidin-1-yl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.